molecular formula C18H17N B13026514 (1R)-2-Anthrylcyclopropylmethylamine

(1R)-2-Anthrylcyclopropylmethylamine

Cat. No.: B13026514
M. Wt: 247.3 g/mol
InChI Key: SVHKCCRZWPOXFM-GOSISDBHSA-N
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Description

(1R)-2-Anthrylcyclopropylmethylamine is a chiral amine compound characterized by the presence of an anthracene moiety attached to a cyclopropylmethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-Anthrylcyclopropylmethylamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-Anthrylcyclopropylmethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, alkoxides, and other nucleophiles.

Major Products Formed

    Oxidation: Anthracene derivatives with oxidized functional groups.

    Reduction: Reduced anthracene derivatives.

    Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (1R)-2-Anthrylcyclopropylmethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-2-Anthrylcyclopropylmethylamine is unique due to the presence of the anthracene moiety, which imparts distinct electronic and steric properties compared to its phenyl and naphthyl analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C18H17N

Molecular Weight

247.3 g/mol

IUPAC Name

(R)-anthracen-2-yl(cyclopropyl)methanamine

InChI

InChI=1S/C18H17N/c19-18(12-5-6-12)16-8-7-15-9-13-3-1-2-4-14(13)10-17(15)11-16/h1-4,7-12,18H,5-6,19H2/t18-/m1/s1

InChI Key

SVHKCCRZWPOXFM-GOSISDBHSA-N

Isomeric SMILES

C1CC1[C@H](C2=CC3=CC4=CC=CC=C4C=C3C=C2)N

Canonical SMILES

C1CC1C(C2=CC3=CC4=CC=CC=C4C=C3C=C2)N

Origin of Product

United States

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